molecular formula C11H9ClN2O3 B2530548 4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006334-27-5

4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2530548
CAS No.: 1006334-27-5
M. Wt: 252.65
InChI Key: QNVTUTLTDLRKSL-UHFFFAOYSA-N
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Description

4-chloro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.65. The purity is usually 95%.
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Scientific Research Applications

Optical Nonlinearity and Potential in NLO Materials

Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which share a core structure with the specified compound, has uncovered their application in optical nonlinearity. The optical nonlinearity of these compounds has been explored using the open-aperture z-scan technique, demonstrating significant nonlinearity, especially for compounds with carboxylic acid groups. This suggests potential utility in optical limiting applications, a crucial area in the development of materials for protecting optical sensors and human eyes from laser damage (Chandrakantha et al., 2013).

Functionalization Reactions and Synthesis

A study on the functionalization reactions of pyrazole derivatives, including those similar to the compound , has been conducted to expand the range of available pyrazole-based compounds. These reactions have led to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides among other derivatives, which are valuable for further chemical research and potential pharmaceutical applications (Yıldırım & Kandemirli, 2006).

Precursors for Condensed Pyrazoles Synthesis

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in the synthesis of condensed pyrazoles via Pd-catalyzed cross-coupling reactions. This showcases the compound's role in creating structurally complex and potentially biologically active pyrazoles, which could have implications in medicinal chemistry and material science (Arbačiauskienė et al., 2011).

Molecular Docking Studies for Drug Discovery

Molecular docking studies involving similar pyrazole carboxylic acids have been employed to predict the binding interactions with target proteins such as EGFR. This approach is instrumental in drug discovery, allowing for the identification of compounds with potential therapeutic benefits against various diseases, including cancer (Reddy et al., 2022).

Electrosynthesis of Chloropyrazolecarboxylic Acids

The electrosynthesis technique has been applied to synthesize 4-chlorosubstituted pyrazolecarboxylic acids, demonstrating a method to achieve chlorination efficiently. This research offers insights into scalable and environmentally friendly synthesis methods for chlorinated pyrazole derivatives, which are valuable intermediates in pharmaceutical and agrochemical manufacturing (Lyalin et al., 2009).

Properties

IUPAC Name

4-chloro-1-(phenoxymethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-9-6-14(13-10(9)11(15)16)7-17-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVTUTLTDLRKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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